molecular formula C15H12N2S B1265586 2-Amino-4-(4-biphenylyl)thiazole CAS No. 2834-79-9

2-Amino-4-(4-biphenylyl)thiazole

Cat. No. B1265586
CAS RN: 2834-79-9
M. Wt: 252.3 g/mol
InChI Key: HTAUVJPDFDVVHV-UHFFFAOYSA-N
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Description

2-Amino-4-(4-biphenylyl)thiazole is a chemical compound that has garnered attention due to its versatile applications and significant properties. Its synthesis, structural analysis, and properties have been extensively studied to understand its potential in various scientific fields.

Synthesis Analysis

The synthesis of 2-Amino-4-(4-biphenylyl)thiazole derivatives involves various chemical reactions, including condensation and oxidative bond formation. For instance, one study outlines the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles via condensation followed by I2-mediated oxidative C–O/C–S bond formation, showcasing a method compatible with various aldehydes to access diazole derivatives efficiently (Niu et al., 2015).

Molecular Structure Analysis

The structural characterization of 2-Amino-4-(4-biphenylyl)thiazole and its derivatives has been confirmed through several analytical techniques, including NMR, IR spectroscopy, and X-ray crystallography. For example, the structural elucidation of novel compounds containing 2-amino-1,3,4-thiadiazole was achieved using IR, 1H NMR, 13C NMR, and X-ray diffraction analysis, providing insights into their molecular architecture (Er et al., 2016).

Chemical Reactions and Properties

2-Amino-4-(4-biphenylyl)thiazole undergoes various chemical reactions, leading to the formation of diverse compounds with unique properties. The reactivity of the amino group and the thiazole ring facilitates numerous syntheses, producing compounds that exhibit interesting biological activity (Metwally et al., 2004).

Physical Properties Analysis

The physical properties of 2-Amino-4-(4-biphenylyl)thiazole derivatives, such as thermal stability, solubility, and film-forming capabilities, are crucial for their application in material science. Polyimides derived from 2-amino-5-[4-(4′-aminophenoxy)phenyl]-thiazole, for instance, demonstrated outstanding thermal stability, mechanical properties, and dielectric constants, indicating their potential in high-performance materials (Zhao et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various reagents, define the utility of 2-Amino-4-(4-biphenylyl)thiazole in synthesizing biologically active compounds. Its ability to undergo reactions with electrophiles and other functional groups facilitates the creation of molecules with potential pharmacological activities. Microwave-assisted synthesis has been employed to generate Schiff bases of 2-amino (4-chloro phenyl) thiazoles, which exhibited significant antimicrobial activity, underscoring the compound's utility in medicinal chemistry (Kavitha et al., 2010).

Scientific Research Applications

Thiazole derivatives have been found to have diverse biological activities . They have been used in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. Here are some applications based on the information available:

  • Antioxidant Activity

    • Thiazole derivatives have been found to exhibit antioxidant activity . For example, aminothiazole derivatives, such as dendrodoine analogs, have shown an ability to inhibit ABTS radical formation .
  • Antibacterial Activity

    • Thiazole-based Schiff base compounds have demonstrated significant antibacterial activity . For instance, some synthesized compounds showed good activities towards Gram-negative E. coli and Gram-positive S. aureus .
  • Antifungal Activity

    • Some thiazole derivatives have shown potent antifungal activity against Candida albicans and Candida glabrata .
  • Anticancer Activity

    • Certain thiazole derivatives have shown cytotoxicity towards cancer cell lines . For example, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile indicated maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .
  • Antiviral Activity

    • Thiazole derivatives have been found to have antiviral activity . For instance, certain thiazole compounds have shown anti-HIV activity .
  • Anti-Inflammatory Activity

    • Thiazole compounds have also been used for their anti-inflammatory properties . They have been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response .
  • Anticonvulsant Activity

    • Thiazole derivatives have been found to have anticonvulsant activity . These compounds can be used in the treatment of epilepsy and other conditions that cause seizures .
  • Antidiabetic Activity

    • Some thiazole compounds have shown antidiabetic activity . They can be used in the management of diabetes by controlling blood sugar levels .
  • Antihypertensive Activity

    • Thiazole derivatives have been found to have antihypertensive activity . These compounds can be used in the treatment of high blood pressure .
  • Antileishmanial Activity

    • Some thiazole compounds have shown antileishmanial activity . They can be used in the treatment of leishmaniasis, a disease caused by parasites of the Leishmania type .

Safety And Hazards

“2-Amino-4-(4-biphenylyl)thiazole” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future directions for the research on “2-Amino-4-(4-biphenylyl)thiazole” could involve further studies on its synthesis, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

4-(4-phenylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAUVJPDFDVVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182579
Record name 2-Amino-4-(4-biphenylyl)thiazole
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Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-biphenylyl)thiazole

CAS RN

2834-79-9
Record name 4-[1,1′-Biphenyl]-4-yl-2-thiazolamine
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Record name 2-Amino-4-(4-biphenylyl)thiazole
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Record name 2-Amino-4-(4-biphenylyl)thiazole
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Record name 2834-79-9
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Record name 2-AMINO-4-(4-BIPHENYLYL)THIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Furst, H Kallmann, FH Brown - The Journal of chemical physics, 1957 - pubs.aip.org
The relative fluorescence efficiencies of a large number of organic compounds of different structures were measured in solution under high‐energy and ultraviolet excitations. P/R …
Number of citations: 48 pubs.aip.org

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